molecular formula C22H18ClF3N2O4S2 B5008326 ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5008326
M. Wt: 531.0 g/mol
InChI Key: ZDIWBEPASRDJSE-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorinated phenyl group and the trifluoromethyl group. The final steps involve the formation of the carbamoyl and acetyl groups under controlled conditions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to enhance potency and selectivity. Research indicates that compounds with such modifications often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.

Case Study: Anticancer Activity

A study published in MDPI examined various trifluoromethyl-containing drugs, highlighting their role in inhibiting cancer cell proliferation. The compound has been hypothesized to follow similar mechanisms due to its structural similarities with known anticancer agents .

Agrochemical Applications

Due to its structural characteristics, this compound may also have potential applications in agrochemicals, particularly as a fungicide or herbicide. The presence of the thiophene ring is known to contribute to biological activity against plant pathogens.

Case Study: Fungicidal Efficacy

Research on related compounds has demonstrated significant fungicidal activity, suggesting that modifications similar to those found in this compound could yield effective agricultural chemicals .

Material Science

The unique properties of thiophene derivatives have led to their use in organic electronics and photovoltaic applications. The compound’s ability to form stable films makes it a candidate for further exploration in material science.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructureApplication AreaNotable Properties
Compound AC18H17ClF3N3O2S2Medicinal ChemistryHigh potency against cancer cells
Compound BC20H21ClF4N4O3S3AgrochemicalsEffective against fungal pathogens
Compound CC19H18ClF3N3O2SMaterial ScienceExcellent film-forming capabilities

Mechanism of Action

The mechanism by which ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Biological Activity

The compound ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent and its mechanism of action.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethyl ester group
  • Chloro and trifluoromethyl substitutions on the phenyl ring
  • Thioether and thiophene moieties

These structural features are significant as they contribute to the compound's lipophilicity and ability to interact with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit promising biological activities, including:

  • Antitumor Activity : Many thiophene derivatives have been reported as effective inhibitors against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.

Antitumor Activity

A study published in 2022 synthesized a series of thiophene derivatives and evaluated their antitumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The results demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .

Table 1: Antitumor Activity of Similar Thiophene Derivatives

CompoundCell LineIC50 (μM)
Compound AA5490.35
Compound BMCF-73.24
Compound CPC-35.12

The proposed mechanism of action for compounds like this compound includes:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is critical in tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause G2/M phase arrest in cancer cells, preventing further proliferation .

Case Studies

  • Case Study 1 : A derivative with a trifluoromethyl group demonstrated enhanced potency against A549 cells compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in biological activity.
  • Case Study 2 : In vivo studies on a similar compound showed reduced tumor growth in xenograft models, highlighting its potential for therapeutic applications.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S2/c1-3-32-21(31)17-11(2)18(34-20(17)28-16(29)10-13-5-4-8-33-13)19(30)27-15-9-12(22(24,25)26)6-7-14(15)23/h4-9H,3,10H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIWBEPASRDJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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